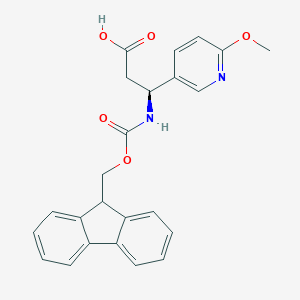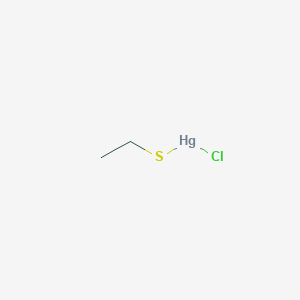
Mercury, chloro(ethanethiolato)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, chloro(ethanethiolato)-, commonly known as Thimerosal, is an organomercury compound that has been widely used as a preservative in vaccines, cosmetics, and other medical products. Despite its extensive use, Thimerosal has been a subject of controversy due to its potential toxicity and adverse effects on human health.
作用机制
Thimerosal exerts its preservative effect by releasing ethylmercury ions, which are highly toxic to microorganisms. The ethylmercury ions bind to sulfhydryl groups on bacterial proteins, disrupting their function and ultimately leading to cell death. However, Thimerosal's mechanism of action in human cells is not fully understood, and research is ongoing.
生化和生理效应
Thimerosal has been shown to have toxic effects on human cells, particularly on the nervous system. Ethylmercury ions can cross the blood-brain barrier and accumulate in the brain, leading to neuronal damage and dysfunction. Thimerosal has also been linked to immune system dysfunction, as it can affect the function of immune cells.
实验室实验的优点和局限性
Thimerosal has been widely used in lab experiments to study the effects of mercury toxicity on various systems. Its use as a preservative in vaccines and other medical products has allowed for the safe storage and transport of these products, reducing the risk of contamination. However, Thimerosal's potential toxicity and adverse effects on human health must be taken into account when conducting lab experiments.
未来方向
Further research is needed to fully understand Thimerosal's mechanism of action in human cells and its potential toxicity. Future studies should investigate the effects of Thimerosal on various systems, including the nervous and immune systems, and explore potential alternatives to Thimerosal as a preservative in vaccines and other medical products. Additionally, research should be conducted to identify safe and effective ways to remove Thimerosal from the body in case of exposure.
合成方法
Thimerosal is synthesized by reacting ethylmercury chloride with sodium ethanethiolate, resulting in the formation of a yellow crystalline powder. The reaction is typically carried out in anhydrous conditions, and the final product is purified through recrystallization.
科学研究应用
Thimerosal has been extensively used as a preservative in vaccines, particularly in multi-dose vials, to prevent bacterial contamination. It has also been used in other medical products, such as contact lens solutions, nasal sprays, and topical antiseptics. Thimerosal has been the subject of numerous scientific studies, investigating its potential toxicity and adverse effects on human health.
属性
CAS 编号 |
1785-43-9 |
|---|---|
产品名称 |
Mercury, chloro(ethanethiolato)- |
分子式 |
C2H5ClHgS |
分子量 |
297.17 g/mol |
IUPAC 名称 |
chloro(ethylsulfanyl)mercury |
InChI |
InChI=1S/C2H6S.ClH.Hg/c1-2-3;;/h3H,2H2,1H3;1H;/q;;+2/p-2 |
InChI 键 |
HTXBTSLONDERBI-UHFFFAOYSA-L |
SMILES |
CCS[Hg]Cl |
规范 SMILES |
CC[S-].Cl[Hg+] |
其他 CAS 编号 |
1785-43-9 |
同义词 |
Chloro(ethylthio)mercury(II) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



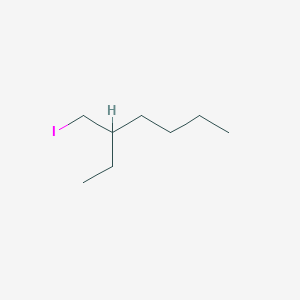
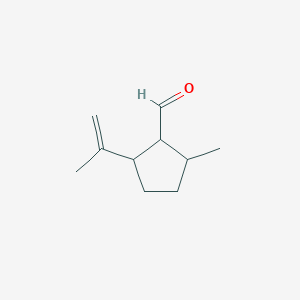
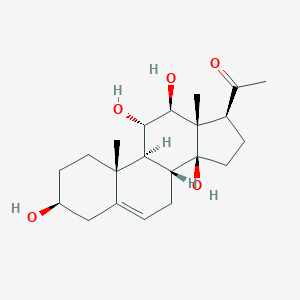
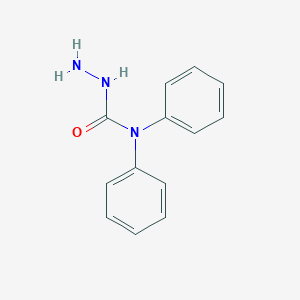
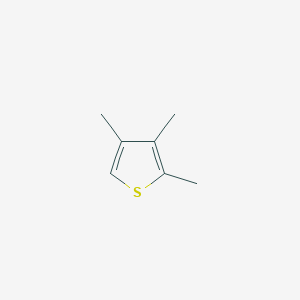
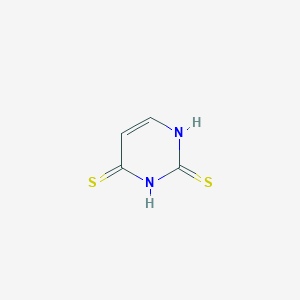
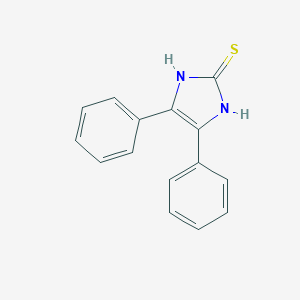
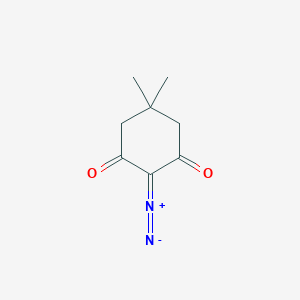
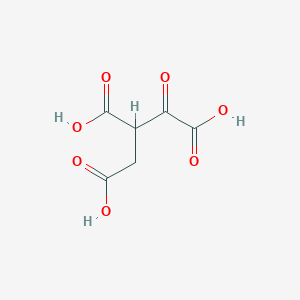
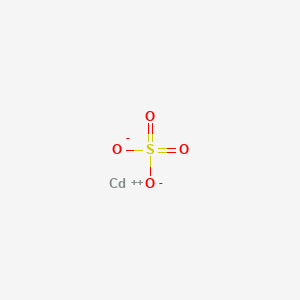
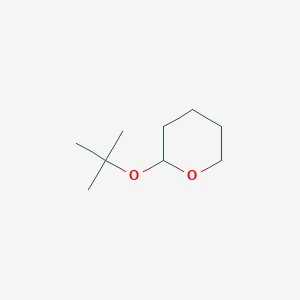
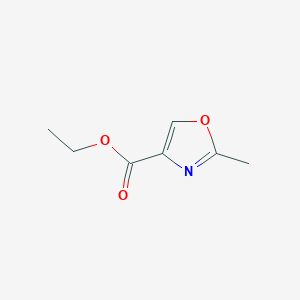
![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)
